molecular formula C21H23ClN4O3S B6501554 N-[4-(4-acetylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]-4-chlorobenzamide CAS No. 941925-89-9

N-[4-(4-acetylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]-4-chlorobenzamide

Cat. No.: B6501554
CAS No.: 941925-89-9
M. Wt: 447.0 g/mol
InChI Key: KGBLFODSDCIMQG-UHFFFAOYSA-N
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Description

This compound is a benzothiazole derivative featuring a 4,5,6,7-tetrahydrobenzothiazole core conjugated with a 4-acetylpiperazine-1-carbonyl group and a 4-chlorobenzamide moiety.

Properties

IUPAC Name

N-[4-(4-acetylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O3S/c1-13(27)25-9-11-26(12-10-25)20(29)16-3-2-4-17-18(16)23-21(30-17)24-19(28)14-5-7-15(22)8-6-14/h5-8,16H,2-4,9-12H2,1H3,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBLFODSDCIMQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2CCCC3=C2N=C(S3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

In biochemical reactions, N-[4-(4-acetylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]-4-chlorobenzamide interacts with various enzymes, proteins, and other biomolecules. It has been identified as a potential inhibitor of PARP-1. The nature of these interactions involves the formation of hydrogen bonds, which are essential for PARP-1 inhibition activities.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The molecular docking method was used to explore the binding mode of the compound and PARP-1, and it was found that the formation of hydrogen bonds was essential for PARP-1 inhibition activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several classes of bioactive molecules, including benzoxazoles, quinazolinones, and other piperazine-carboxamide derivatives. Below is a detailed comparison based on synthesis, physicochemical properties, and structural features.

Structural Analogues with Piperazine-Carboxamide Linkages

  • N-(4-Chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A6, ) Core Structure: Quinazolinone linked to piperazine-carboxamide. Substituents: 4-Chlorophenyl group. Physicochemical Data: Melting point = 189.8–191.4 °C; Yield = 48.1%.
  • N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide ()

    • Core Structure : Simple piperazine-carboxamide.
    • Substituents : 4-Chlorophenyl and ethyl groups.
    • Structural Insight : The piperazine ring adopts a chair conformation, a feature likely conserved in the target compound due to similar piperazine geometry .

Benzothiazole and Benzoxazole Derivatives

  • N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV, )

    • Core Structure : Benzothiazole with methylpiperazine-acetamide.
    • Synthesis : Coupling of chloroacetamide with N-methylpiperazine in DMF.
    • Key Difference : The absence of a tetrahydro ring and 4-chlorobenzamide group in BZ-IV reduces steric complexity compared to the target compound .
  • 2-Chloro-N-(4-(5-chlorobenzoxazol-2-yl)phenyl)acetamide Derivatives ()

    • Core Structure : Benzoxazole with chloroacetamide.
    • Synthesis : Reacted with phenyl piperazine derivatives under reflux.
    • Comparison : Benzoxazole derivatives exhibit lower molecular weight and simpler substitution patterns, which may limit their pharmacokinetic profiles compared to the target compound’s acetylpiperazine-tetrahydrobenzothiazole hybrid .

Piperazine-Containing Anticancer Agents

  • 4-Hydroxyquinazoline-Piperazine Hybrids () Core Structure: Benzo[b][1,4]oxazin-3(4H)-one linked to N-phenylpiperazine-carboxamide. Activity: These compounds were designed for anticancer activity via scaffold hybridization. Key Insight: The target compound’s tetrahydrobenzothiazole core may offer enhanced binding to hydrophobic enzyme pockets compared to the oxazinone scaffold .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents Melting Point (°C) Yield (%) Key Feature
Target Compound Tetrahydrobenzothiazole 4-Chlorobenzamide, Acetylpiperazine N/A N/A Hybrid scaffold for enhanced stability
A6 () Quinazolinone 4-Chlorophenyl 189.8–191.4 48.1 Quinazolinone-piperazine hybrid
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide () Piperazine-carboxamide 4-Chlorophenyl, Ethyl N/A N/A Chair conformation of piperazine
BZ-IV () Benzothiazole Methylpiperazine-acetamide N/A N/A Simplified piperazine linkage

Research Findings and Implications

Synthetic Flexibility : The target compound’s synthesis likely involves coupling reactions similar to those in and , utilizing chloro intermediates and piperazine derivatives under basic conditions .

Substituent Effects : The 4-chlorobenzamide group (common in A6 and ) is associated with improved lipophilicity and target engagement, while the acetylpiperazine may enhance metabolic stability compared to methyl or ethyl variants .

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